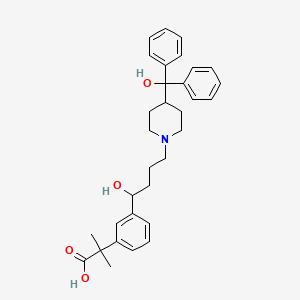
间羟苯那敏
描述
Meta-Fexofenadine: is a derivative of fexofenadine, a second-generation antihistamine widely used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Fexofenadine is known for its non-sedative properties, as it does not cross the blood-brain barrier .
科学研究应用
Meta-Fexofenadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of antihistamines and their interactions with various receptors.
Biology: Investigated for its effects on cellular processes and its potential role in modulating immune responses.
Medicine: Explored for its therapeutic potential in treating allergic conditions without causing sedation.
Industry: Utilized in the development of new antihistamine formulations and drug delivery systems
作用机制
Target of Action
Meta-Fexofenadine, also known as Fexofenadine, is a selective antagonist for the H1 receptor . The H1 receptor is primarily found on smooth muscle, endothelial cells, and in the central nervous system . It plays a crucial role in mediating allergic reactions .
Mode of Action
Meta-Fexofenadine works by selectively antagonizing the H1 receptors on the surface of cells in different organ systems . By blocking these receptors, it prevents the activation of the H1 receptors by histamine, thereby preventing the symptoms associated with allergies from occurring .
Biochemical Pathways
The primary biochemical pathway affected by Meta-Fexofenadine is the histamine pathway. Histamine, when bound to the H1 receptors, triggers allergic reactions. Meta-Fexofenadine, by blocking these receptors, prevents histamine from exerting its effect, thus mitigating allergic symptoms .
Pharmacokinetics
Meta-Fexofenadine is rapidly absorbed, with peak plasma concentrations achieved one hour after oral administration . It is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism . The absolute oral bioavailability of Meta-Fexofenadine is 0.35 .
Result of Action
The molecular and cellular effects of Meta-Fexofenadine’s action result in the alleviation of allergic symptoms. By blocking the H1 receptors, Meta-Fexofenadine prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, runny nose, itchy eyes or skin, and general body fatigue .
Action Environment
Environmental factors, particularly air pollution, can influence the action, efficacy, and stability of Meta-Fexofenadine. For instance, exposure to air pollutants and climate change are contributing factors to increasing prevalence and allergic rhinitis symptom exacerbation . Meta-fexofenadine has been shown effective in relieving pollen-induced air pollution-aggravated allergic rhinitis symptoms .
生化分析
Biochemical Properties
Meta-Fexofenadine acts as an antagonist to histamine H1 receptors . It interacts with these receptors, blocking the action of histamine, a compound involved in allergic reactions .
Cellular Effects
In cells, Meta-Fexofenadine’s primary effect is to reduce the symptoms associated with allergic reactions . By blocking histamine H1 receptors, it prevents histamine from exerting its effects, thereby mitigating symptoms such as itching, sneezing, and rhinorrhea .
Molecular Mechanism
At the molecular level, Meta-Fexofenadine functions by binding to histamine H1 receptors, preventing histamine from interacting with these receptors . This inhibits the downstream effects of histamine, reducing the symptoms of allergic reactions .
Temporal Effects in Laboratory Settings
The effects of Meta-Fexofenadine have been observed to be stable over time in laboratory settings . It maintains its antihistamine effects and safety profiles, making it a reliable choice for the treatment of allergic conditions .
Dosage Effects in Animal Models
In animal models, the effects of Meta-Fexofenadine have been observed to vary with dosage . While it is generally well-tolerated, higher doses may lead to increased frequency of adverse events .
Metabolic Pathways
Meta-Fexofenadine is involved in metabolic pathways related to the metabolism of histamine . By acting as a histamine H1 receptor antagonist, it can influence the overall flux of these pathways .
Transport and Distribution
Meta-Fexofenadine is distributed throughout the body where it can interact with histamine H1 receptors .
Subcellular Localization
Given its role as a histamine H1 receptor antagonist, it is likely that it localizes to areas of the cell where these receptors are present .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of fexofenadine involves several steps, including the use of ZnBr2-catalyzed transposition of α-haloketones to terminal carboxylic acids and microbial oxidation of non-activated C–H bonds . The industrial production of fexofenadine hydrochloride focuses on controlling side products and ensuring the purity of the final product .
化学反应分析
Types of Reactions: : Meta-Fexofenadine undergoes various chemical reactions, including:
Oxidation: Involves the conversion of specific functional groups to more oxidized states.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves halogenating agents or nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .
相似化合物的比较
Similar Compounds
Desloratadine: Another second-generation antihistamine with similar non-sedative properties.
Cetirizine: Known for its effectiveness in treating allergic conditions but may cause mild sedation in some individuals.
Uniqueness: : Meta-Fexofenadine stands out due to its highly selective action on H1 receptors and its minimal sedative effects, making it a preferred choice for patients who need to avoid drowsiness .
属性
IUPAC Name |
2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHUKJMCYGRCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744093 | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479035-75-1 | |
| Record name | 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



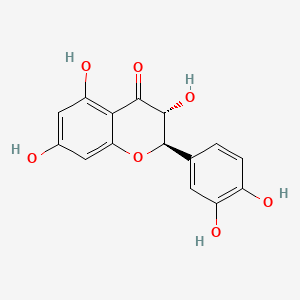
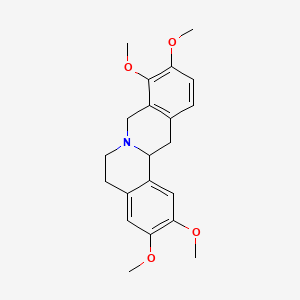
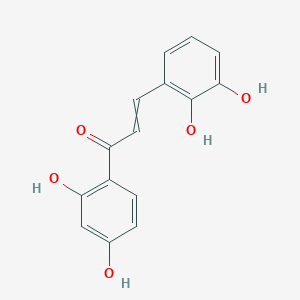
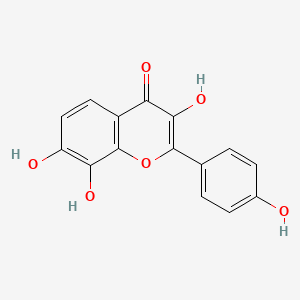
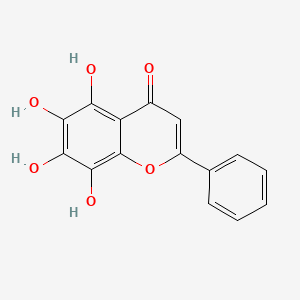
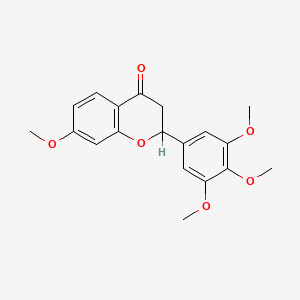
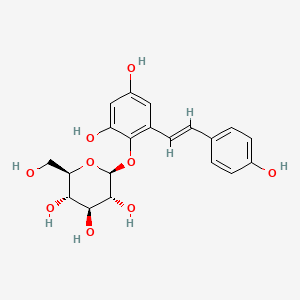
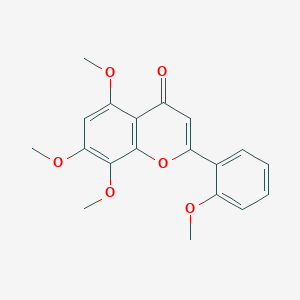
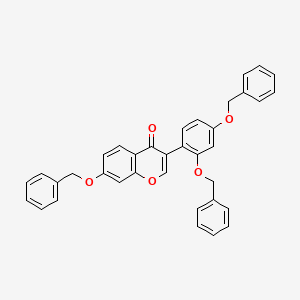
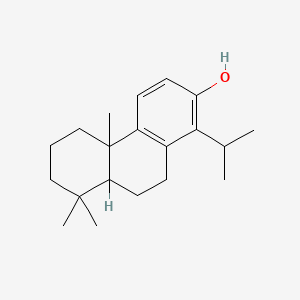
![2,3-di(hexadecanoyloxy)propyl 6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexadecanoate](/img/structure/B600746.png)
